1-benzyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-Benzyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a methyl group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-benzyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with benzyl halides in the presence of a base such as potassium carbonate.
Introduction of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction where the pyrazole ring is reacted with 4-methoxyphenyl halides.
Introduction of the methyl group: This step involves the alkylation of the pyrazole ring with methyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
1-Benzyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or methoxyphenyl groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions in cells.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Pharmacology: It is investigated for its effects on various biological targets, including enzymes and receptors
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
1-Benzyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Benzyl-4-(4-methoxyphenyl)piperazine: This compound shares the benzyl and methoxyphenyl groups but has a piperazine ring instead of a pyrazole ring. It is known for its stimulant effects.
1-Benzyl-3-methyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide: This compound has a carboxamide group instead of an amine group and is studied for its potential anticancer properties.
1-Benzyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of an amine group and is explored for its antioxidant properties
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-benzyl-4-(4-methoxyphenyl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-17(15-8-10-16(22-2)11-9-15)18(19)21(20-13)12-14-6-4-3-5-7-14/h3-11H,12,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTXVGCGKCTZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)OC)N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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